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Cat. No.: B10856147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the synergistic potential of Crelosidenib
(LY3410738), a potent and selective covalent inhibitor of mutant isocitrate dehydrogenase 1

(IDH1), when used in combination with other targeted cancer therapies. The focus is on

providing objective comparisons supported by available preclinical and clinical data to inform

future research and drug development strategies.

Introduction: Crelosidenib and the Rationale for
Combination Therapy
Crelosidenib is an investigational oral drug that selectively targets mutated forms of the IDH1

enzyme. In various cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma,

a mutated IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite

D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG disrupts epigenetic regulation and

blocks cellular differentiation, thereby driving cancer progression.[2] Crelosidenib covalently

binds to and inactivates the mutant IDH1 enzyme, leading to a reduction in 2-HG levels, which

in turn promotes the differentiation of malignant cells.[1]

While Crelosidenib shows promise as a monotherapy, the complexity and adaptability of

cancer signaling pathways necessitate combination strategies to achieve deeper, more durable

responses and overcome resistance. By targeting parallel survival pathways or complementary
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mechanisms of action, synergistic combinations can enhance therapeutic efficacy. This guide

examines the preclinical and clinical evidence for combining Crelosidenib with key targeted

agents.

Mechanism of Action: The Mutant IDH1 Pathway
To understand the basis of synergistic interactions, it is crucial to visualize the pathway targeted

by Crelosidenib. The diagram below illustrates the role of both wild-type and mutant IDH1 in

cellular metabolism and how Crelosidenib intervenes.
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Figure 1. Crelosidenib Mechanism of Action
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Figure 1. Crelosidenib inhibits mutant IDH1, blocking 2-HG production.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b10856147?utm_src=pdf-body-img
https://www.benchchem.com/product/b10856147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synergistic Combinations with Crelosidenib
Crelosidenib and BCL-2 Inhibitors (Venetoclax)
Rationale: Acute myeloid leukemia (AML) cells with IDH1 mutations exhibit a strong

dependence on the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) for survival.[3] The

oncometabolite 2-HG, produced by mutant IDH1, is thought to sensitize cells to BCL-2

inhibition.[4] Combining Crelosidenib, which reduces 2-HG and induces differentiation, with

Venetoclax, which directly promotes apoptosis by inhibiting BCL-2, offers a powerful dual

mechanism to eliminate leukemic cells. Preclinical data have suggested synergism between

IDH inhibitors and Venetoclax in augmenting apoptosis.

Quantitative Data Summary: A Phase Ib/II study evaluated the combination of Ivosidenib (a

structurally similar IDH1 inhibitor) with Venetoclax, with or without Azacitidine, in patients with

IDH1-mutated myeloid malignancies. The results highlight the potent clinical synergy of this

combination approach.

Combination
Therapy

Patient
Population

Composite
Complete
Remission
(CRc) Rate

Measurable
Residual
Disease (MRD)
Negative CRc
Rate

Data Source

Ivosidenib +

Venetoclax

IDH1-mutated

Myeloid

Malignancies

83%
25% (in ND-AML

patients)

Ivosidenib +

Venetoclax +

Azacitidine

IDH1-mutated

Myeloid

Malignancies

90%
86% (in ND-AML

patients)

Experimental Protocol: Clinical Trial (Phase Ib/II) The cited study (NCT03471260) evaluated

the safety and efficacy of the combination therapies.

Patient Population: Adults with IDH1-mutated myeloid malignancies, including newly

diagnosed (ND) and relapsed/refractory (R/R) AML.

Treatment Regimen (Triplet):
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Ivosidenib (IVO): Administered orally.

Venetoclax (VEN): Administered orally, with dose escalation. It's noted that Ivosidenib can

increase the metabolism of Venetoclax, potentially requiring higher doses of Venetoclax to

be therapeutic.

Azacitidine (AZA): Administered via standard dosing schedules.

Primary Endpoints: Safety, tolerability, and determination of the maximum tolerated dose

(MTD).

Secondary Endpoints: Overall response rate (ORR), complete remission (CR), composite

complete remission (CRc), and duration of response.

Correlative Studies: MRD was assessed using multiparameter flow cytometry.
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Figure 2. Clinical Trial Workflow for Combination Therapy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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